N-Methyldibenzylamine hydrochloride
Description
Properties
CAS No. |
5441-24-7 |
|---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
dibenzyl(methyl)azanium;chloride |
InChI |
InChI=1S/C15H17N.ClH/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H |
InChI Key |
UJDVTVCPQFMZTA-UHFFFAOYSA-N |
SMILES |
C[NH+](CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Methyldibenzylamine hydrochloride with key analogs in terms of molecular properties, applications, and research relevance:
Structural and Functional Differences
Diphenhydramine Hydrochloride: Contains a benzhydryloxy group (two phenyl rings attached to a methoxy chain) and a dimethylaminoethyl moiety. Clinically used for allergy relief due to histamine H₁ receptor antagonism . Higher molecular weight (291.82 g/mol) compared to this compound, attributed to the additional methyl group and oxygen atom .
MDBZ Hydrochloride: Features a methylenedioxy group (3,4-methylenedioxyphenyl) and a benzyl substitution.
Benzydamine Hydrochloride :
- Includes a benzylindazole core with anti-inflammatory properties.
- Used in topical formulations for mucosal inflammation, unlike N-Methyldibenzylamine’s research-focused role .
N,N-Dimethylbenzylamine :
- A simpler tertiary amine with two methyl groups and one benzyl substituent.
- Lacks the benzhydryl or methoxy functional groups, limiting its pharmacological utility but enhancing its role in organic synthesis .
Stability and Analytical Challenges
- This compound and its analogs require advanced chromatographic methods (e.g., RP-HPLC) for precise quantification due to structural complexity and similar retention times .

- Benzydamine Hydrochloride analysis faces challenges in separating it from excipients like methylparaben, highlighting the need for optimized protocols .
Preparation Methods
Reaction Mechanism and Stoichiometry
The most industrially viable method involves reacting dibenzylamine (secondary amine) with formaldehyde under hydrogenation conditions. As detailed in US6982352B2, the reaction follows the stoichiometry:
$$ 2 \, \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + 3 \, \text{HCHO} \rightarrow 2 \, \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}3 + \text{CO}2 + \text{H}_2\text{O} $$
Here, formaldehyde acts as both methylating agent and carbonyl source, with hydrogen facilitating reduction.
Optimization Parameters
- Temperature : 120–160°C
- Catalyst : Palladium on carbon (5–10% Pd) or nickel-based catalysts
- Formaldehyde Ratio : 1.5–3 mol per mole of dibenzylamine
- Pressure : Autogenous (generated by reaction conditions)
A representative procedure from CN103755576A involves hydrogenating dibenzylamine (22.2 g) with formaldehyde (3 mol equivalents) and 5% Pd/C (1.8 g) in aqueous HCl. After 7 hours at room temperature under hydrogen, filtration and recrystallization yield N-methyldibenzylamine hydrochloride with 99.3% purity.
Reductive Amination with Pd/C Catalysis
Hydrogenation of Imine Intermediates
This method, adapted from N-methyltyramine hydrochloride synthesis, involves forming an imine intermediate from dibenzylamine and formaldehyde, followed by hydrogenation:
- Imine Formation :
$$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + \text{HCHO} \rightarrow \text{(C}6\text{H}5\text{CH}2\text{)}2\text{N=CH}_2 $$ - Hydrogenation :
$$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{N=CH}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}_3 $$
The crude product is treated with concentrated HCl to form the hydrochloride salt. Yields exceed 85% when using 10% Pd/C in dichloromethane at 20°C.
Alkylation with Methyl Halides
Methyl Iodide and Dimethyl Sulfate
Alternative routes employ methyl iodide or dimethyl sulfate as methylating agents. For example:
$$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + \text{CH}3\text{I} \rightarrow \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}3 + \text{HI} $$
This method, though straightforward, requires stoichiometric methyl iodide and generates hazardous waste (HI), limiting industrial adoption.
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Cost and Environmental Impact
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Methyldibenzylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination in polar solvents (e.g., water, alcohols). For oxidation steps, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are effective, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reductions. Optimization strategies include:
- Adjusting solvent polarity to enhance reaction kinetics.
- Screening temperatures (20–80°C) to balance yield and side reactions.
- Pre-purifying precursors to minimize competing pathways.
- Example: A 125 mmol-scale synthesis achieved high purity using O-benzyl hydroxylamine hydrochloride as a precursor .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing or dispensing.
- Emergency Protocols :
- Skin/eye contact: Rinse with water for 15+ minutes; seek medical attention if irritation persists.
- Inhalation: Move to fresh air; administer oxygen if necessary.
- Storage : Keep in airtight containers away from oxidizing agents and moisture .
Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?
- Methodological Answer :
- LC/MS and HPLC : Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors).
- NMR Spectroscopy : Confirm molecular structure (e.g., ¹H/¹³C NMR to verify benzyl and methyl group positions).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl content).
- Kinetic Studies : Use in vitro release assays to monitor dissolution profiles under simulated physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound under similar conditions?
- Methodological Answer :
- Variable Screening : Use factorial design (e.g., 2³ DOE) to test solvent purity, catalyst batch variability, and moisture levels.
- Mechanistic Probes :
- Isotopic labeling (e.g., deuterated solvents) to track hydrogen transfer pathways.
- In situ IR spectroscopy to monitor intermediate formation.
- Case Study : Discrepancies in oxidation yields (40–70%) were linked to trace metal impurities in KMnO₄ batches .
Q. What mechanistic insights explain the selectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky dibenzyl groups hinder backside attack, favoring SN1 mechanisms in polar protic solvents.
- Electronic Factors : Electron-withdrawing substituents on the aromatic ring enhance electrophilicity at the amine center.
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state geometries and charge distribution .
Q. How to design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Stress Testing :
- Thermal : Heat samples at 40–60°C for 4–12 weeks.
- Photolytic : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic : Test pH stability (1–13) at 25°C.
- Analytical Monitoring :
- HPLC to quantify degradation products (e.g., dibenzylamine).
- Mass spectrometry to identify oxidation byproducts.
- Predictive Modeling : Apply Arrhenius kinetics to extrapolate shelf life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

